molecular formula C8H5BrN2O2 B8791081 2-(Bromomethyl)-4-nitrobenzonitrile CAS No. 852203-01-1

2-(Bromomethyl)-4-nitrobenzonitrile

Cat. No. B8791081
M. Wt: 241.04 g/mol
InChI Key: LTQGIQRLCGWMCB-UHFFFAOYSA-N
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Patent
US08609676B2

Procedure details

A degassed solution of 2-methyl-4-nitrobenzonitrile (10 g, 61.7 mmol), N-bromosuccinimide (13.2 g (74.17 mmol, 1.2 eq.) and azobisisobutyronitrile (AlBN) (2.0 g, 12.18 mmol, 0.2 eq) in 300 ml CCl4 was heated at reflux for 3 days. After solvent was evaporated the residue was taken in ethyl acetate and washed 2× with aq. NaHCO3, aq. Na2S2O3, brine, dried over MgSO4, filtered, concentrated and purified chromatography using 15% ethyl acetate in hexane to provide 11.7 g of 2-bromomethyl-4-nitrobenzonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
After solvent was evaporated the residue
WASH
Type
WASH
Details
washed 2× with aq. NaHCO3, aq. Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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